1-(Isoquinolin-4-YL)ethanone

Synthetic Intermediate Quality Control Procurement Specification

C4-acetylisoquinoline for PDE/TMEM16A inhibitor and kinase scaffold synthesis. C4-substitution provides distinct geometric vector vs. C1 isomers. 97% purity ensures reproducibility in α-bromination to 2-bromo-1-(isoquinolin-4-yl)ethanone. Use for palladium-catalyzed α-arylation methodology development and SAR studies.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 40570-74-9
Cat. No. B1317149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isoquinolin-4-YL)ethanone
CAS40570-74-9
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=CC2=CC=CC=C21
InChIInChI=1S/C11H9NO/c1-8(13)11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3
InChIKeyXLJRDBSCZSXFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Isoquinolin-4-yl)ethanone (CAS 40570-74-9): Technical Baseline and Procurement-Relevant Identity


1-(Isoquinolin-4-yl)ethanone (CAS 40570-74-9), also designated 4-acetylisoquinoline, is a C4-acetyl-substituted isoquinoline derivative with molecular formula C11H9NO and molecular weight 171.20 g/mol . The compound exists as a crystalline solid with a melting point of 70-72 °C and a density of 1.154 g/cm³, featuring a reactive acetyl group at the 4-position of the bicyclic heteroaromatic isoquinoline ring system . This C4 substitution pattern provides a synthetic handle for further derivatization, distinguishing it from regioisomeric acetylisoquinolines. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting phosphodiesterases, TMEM16A ion channels, and various kinase scaffolds [1].

Why Generic Substitution of 1-(Isoquinolin-4-yl)ethanone Fails: Comparative Basis for Informed Procurement


Substitution of 1-(Isoquinolin-4-yl)ethanone with alternative isoquinoline or quinoline derivatives is not functionally equivalent due to three interdependent factors: regioisomeric specificity, supplier-dependent purity differentials, and divergent synthetic pathway utility. The C4-acetyl substitution pattern differs fundamentally from C1-acetyl or other positional isomers in both reactivity profile and downstream pharmacophore geometry . Commercially available material ranges from 95% to 97% purity across vendors, with purity directly impacting downstream reaction yields in multi-step syntheses . Furthermore, the compound serves as the direct precursor to 2-bromo-1-(isoquinolin-4-yl)ethanone via copper(II) bromide-mediated α-bromination, a transformation that is regiospecific to the C4-acetyl configuration and cannot be replicated with C1-acetyl analogs without altering the target scaffold [1]. These factors collectively preclude simple interchangeability.

1-(Isoquinolin-4-yl)ethanone (CAS 40570-74-9): Quantitative Evidence for Differentiated Scientific Selection


Purity and Physical Specification as Determinants of Downstream Synthetic Utility

Procurement of 1-(Isoquinolin-4-yl)ethanone requires specification-based selection because purity and physical characterization vary across commercial sources, directly affecting reproducibility in multi-step synthesis. The compound is available with a minimum purity specification of 97% from select suppliers, with a melting point range of 70-72 °C and density of 1.15-1.154 g/cm³ . Lower-purity alternatives (95%) are also commercially available but introduce variability in subsequent reaction yields . The solid crystalline form with defined melting point facilitates reproducible weighing and reaction setup compared to lower-purity amorphous material.

Synthetic Intermediate Quality Control Procurement Specification

Regioselective Synthetic Access via Palladium-Catalyzed α-Arylation

The synthesis of 1-(Isoquinolin-4-yl)ethanone via palladium-catalyzed α-arylation of ketones demonstrates regioselective installation of the acetyl group specifically at the C4 position of the isoquinoline ring . This convergent methodology allows the combination of readily available precursors in a regioselective manner with excellent overall yields, circumventing the isomer mixtures that plague traditional strong-acid or strong-base catalyzed isoquinoline syntheses [1]. The regiospecificity is critical because alternative synthetic routes may produce mixtures of C1-, C3-, and C4-substituted isoquinolines requiring chromatographic separation.

Synthetic Methodology Regioselectivity Palladium Catalysis

Utility as Direct Precursor to TMEM16A Calcium-Activated Chloride Channel Inhibitor Intermediates

1-(Isoquinolin-4-yl)ethanone serves as the direct starting material for the synthesis of 2-bromo-1-(isoquinolin-4-yl)ethanone via α-bromination with copper(II) bromide in ethyl acetate [1]. This brominated intermediate has been employed in the synthesis of 5,6-disubstituted thiopyrimidine arylaminothiazoles, which function as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 [2]. The C4 position of the acetyl group is structurally essential for this transformation; analogous C1-acetyl isoquinolines would yield a different bromoketone regioisomer and consequently a different inhibitor scaffold [3].

TMEM16A Ion Channel Synthetic Intermediate

Divergent Synthetic Routes with Quantified Yield Outcomes from a Common Published Protocol

A single published synthetic protocol reports variable yields for the preparation of 4-acetylisoquinoline depending on specific reaction conditions employed . Under three related sets of conditions within the same study, yields of 71%, 65%, and 64% were obtained, demonstrating that subtle parameter adjustments produce quantifiably different outcomes . Alternative synthetic approaches reported yields of 59% via Sakamoto methodology and additional routes with unquantified yields . This variability underscores that the compound is not a commodity chemical and that the synthetic route employed by the supplier (or the end user) materially affects procurement economics.

Synthetic Yield Route Optimization Method Comparison

1-(Isoquinolin-4-yl)ethanone (CAS 40570-74-9): High-Value Procurement and Research Application Scenarios


Medicinal Chemistry: Synthesis of C4-Derivatized Kinase and PDE Inhibitor Scaffolds

Procurement of 1-(Isoquinolin-4-yl)ethanone is indicated for medicinal chemistry programs requiring C4-substituted isoquinoline scaffolds, particularly for the development of phosphodiesterase (PDE) inhibitors and rigidified kinase inhibitors. The C4-acetyl group provides a vector for further derivatization that is geometrically distinct from C1-substituted analogs, a critical consideration in structure-based drug design where pharmacophore geometry directly impacts target engagement [1]. The compound enables access to 4-aryl-1-isoquinolinone derivatives and related scaffolds that have demonstrated PDE5 inhibitory activity [2].

Ion Channel Pharmacology: Precursor to TMEM16A/Ano1 Chloride Channel Modulators

1-(Isoquinolin-4-yl)ethanone serves as the essential starting material for synthesizing 2-bromo-1-(isoquinolin-4-yl)ethanone, which is subsequently employed in the construction of TMEM16A calcium-activated chloride channel inhibitors [1]. The TMEM16A channel is implicated in various physiological and pathological processes including epithelial fluid secretion, smooth muscle contraction, and cancer cell proliferation. The C4-acetyl substitution pattern is structurally requisite for accessing the correct inhibitor scaffold geometry [2].

Organic Synthesis Methodology: Substrate for Pd-Catalyzed α-Arylation and Cross-Coupling Development

The compound is a valuable substrate for developing and optimizing palladium-catalyzed α-arylation methodologies due to its defined C4 substitution pattern and the ability to track regioisomeric purity in reaction outcomes [1]. The methodology development context benefits from the compound's well-characterized physical properties (melting point 70-72 °C, defined crystalline form) that facilitate reproducible reaction setup and product isolation [2].

Structure-Activity Relationship Studies: Comparator for Isoquinoline Positional Isomer Evaluation

In SAR campaigns evaluating isoquinoline-based inhibitors, 1-(Isoquinolin-4-yl)ethanone serves as a defined positional isomer comparator against C1-acetyl, C3-substituted, and other regioisomeric analogs [1]. The compound's commercial availability at 97% purity ensures that observed differences in biological activity can be attributed to regioisomeric effects rather than purity-related artifacts [2].

Technical Documentation Hub

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